molecular formula C19H19N3O6S B13379414 methyl 2-{[(1-(2-furylmethyl)-3-isopropyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate

methyl 2-{[(1-(2-furylmethyl)-3-isopropyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate

Cat. No.: B13379414
M. Wt: 417.4 g/mol
InChI Key: WJXWJZQUUKUISU-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(1-(2-furylmethyl)-3-isopropyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines a furan ring, a pyrimidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-(2-furylmethyl)-3-isopropyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of the furan and thiophene intermediates, followed by their coupling with the pyrimidine derivative under specific reaction conditions. The reaction often requires the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The final step involves the esterification of the carboxylate group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-(2-furylmethyl)-3-isopropyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan, thiophene, and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the pyrimidine ring can produce tetrahydropyrimidine derivatives .

Scientific Research Applications

Methyl 2-{[(1-(2-furylmethyl)-3-isopropyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 2-{[(1-(2-furylmethyl)-3-isopropyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-thiophenecarboxylate: A simpler thiophene derivative with similar chemical properties.

    1-[(2-Furylmethyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one: A compound with a furan ring and similar functional groups.

    3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: A compound with a furan ring and similar reactivity

Uniqueness

Methyl 2-{[(1-(2-furylmethyl)-3-isopropyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O6S

Molecular Weight

417.4 g/mol

IUPAC Name

methyl 2-[(E)-[1-(furan-2-ylmethyl)-6-hydroxy-2,4-dioxo-3-propan-2-ylpyrimidin-5-yl]methylideneamino]thiophene-3-carboxylate

InChI

InChI=1S/C19H19N3O6S/c1-11(2)22-17(24)14(9-20-15-13(6-8-29-15)18(25)27-3)16(23)21(19(22)26)10-12-5-4-7-28-12/h4-9,11,23H,10H2,1-3H3/b20-9+

InChI Key

WJXWJZQUUKUISU-AWQFTUOYSA-N

Isomeric SMILES

CC(C)N1C(=O)C(=C(N(C1=O)CC2=CC=CO2)O)/C=N/C3=C(C=CS3)C(=O)OC

Canonical SMILES

CC(C)N1C(=O)C(=C(N(C1=O)CC2=CC=CO2)O)C=NC3=C(C=CS3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.